molecular formula C13H19NO2S B13438222 2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid

2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid

Cat. No.: B13438222
M. Wt: 253.36 g/mol
InChI Key: JGMFMVDGEHGWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is a complex organic compound that features a thiophene ring, a piperidine ring, and an acetic acid moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base, and an organoboron reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive agent.

    Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.

    Timepidium Bromide: Used for its anticholinergic effects.

Uniqueness

2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is unique due to its specific combination of a thiophene ring, a piperidine ring, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

2-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H19NO2S/c1-10-2-3-12(17-10)9-14-6-4-11(5-7-14)8-13(15)16/h2-3,11H,4-9H2,1H3,(H,15,16)

InChI Key

JGMFMVDGEHGWCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CN2CCC(CC2)CC(=O)O

Origin of Product

United States

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